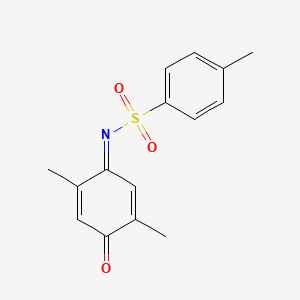
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea (CPTU) is a synthetic compound that has been widely used in scientific research for its potential therapeutic and pharmacological properties. CPTU is a member of the thiourea derivatives family, which has been extensively studied for their biological activities.
Mecanismo De Acción
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea also exhibits antioxidant activity and reduces oxidative stress in various tissues. Additionally, N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea in laboratory experiments is its well-established pharmacological properties. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its biological activities, and its mechanism of action is well-understood. Additionally, N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea is readily available and relatively inexpensive. However, one of the limitations of using N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea is its potential toxicity. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to exhibit cytotoxicity in some cell lines, and its long-term effects on human health are not well-understood.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea. One area of research is the development of novel analogs of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea with improved pharmacological properties. Another area of research is the investigation of the potential use of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate the long-term effects of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea on human health and to establish safe dosages for its use.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea involves the reaction between cyclohexylisothiocyanate and 2-phenoxyaniline in the presence of a base. The resulting product is a white crystalline solid with a melting point of 181-183°C.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various animal models. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in the treatment of diabetes, hypertension, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCQNJKRUWLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)


![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)


![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)

![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)